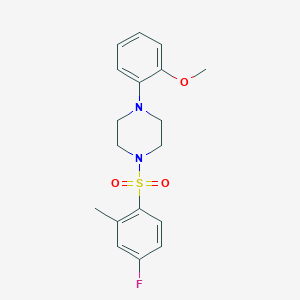

1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine

Description

Properties

IUPAC Name |

1-(4-fluoro-2-methylphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O3S/c1-14-13-15(19)7-8-18(14)25(22,23)21-11-9-20(10-12-21)16-5-3-4-6-17(16)24-2/h3-8,13H,9-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZQLAJPQQJZGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution

Piperazine reacts with 2-methoxybenzyl bromide in the presence of a base (e.g., KCO) to form 4-(2-methoxyphenyl)piperazine. This method typically employs polar aprotic solvents like dimethylformamide (DMF) at 80–100°C for 12–24 hours.

Reaction Conditions

Buchwald-Hartwig Amination

For higher regioselectivity, palladium-catalyzed coupling of 2-methoxyphenyl bromide with piperazine is effective. Catalysts such as Pd(dba) with Xantphos as a ligand enable C–N bond formation under milder conditions.

Optimized Protocol

-

Catalyst : Pd(dba) (5 mol%)

-

Ligand : Xantphos (10 mol%)

-

Base : CsCO (2.0 equiv)

-

Solvent : Toluene

-

Temperature : 110°C, 18 hours

Sulfonylation of 4-(2-Methoxyphenyl)piperazine

Classical Sulfonylation with Sulfonyl Chlorides

The most direct method involves treating 4-(2-methoxyphenyl)piperazine with 4-fluoro-2-methylbenzenesulfonyl chloride in the presence of a tertiary amine base (e.g., N,N-diisopropylethylamine, DIPEA).

Procedure

-

Dissolve 4-(2-methoxyphenyl)piperazine (1.0 equiv) in anhydrous dichloromethane (DCM).

-

Add DIPEA (3.0 equiv) and cool to 0°C.

-

Slowly add 4-fluoro-2-methylbenzenesulfonyl chloride (1.2 equiv) dropwise.

-

Stir at room temperature for 6–12 hours.

-

Quench with water, extract with DCM, and purify via column chromatography (SiO, hexane/ethyl acetate).

Key Data

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

A modern approach utilizes 4-fluoro-2-methylbenzenesulfonyl fluoride and a two-chamber reactor to enhance safety and efficiency. This method avoids handling hazardous sulfonyl chlorides and improves atom economy.

Optimized Protocol

-

Sulfonylating Agent : 4-Fluoro-2-methylbenzenesulfonyl fluoride (1.5 equiv)

-

Base : KHF (2.5 equiv)

-

Solvent : Acetonitrile/DMF (4:1 v/v)

-

Temperature : Room temperature, 18 hours

Comparative Analysis of Sulfonylation Methods

| Parameter | Classical (Sulfonyl Chloride) | SuFEx (Sulfonyl Fluoride) |

|---|---|---|

| Reagent Stability | Low (hygroscopic) | High |

| Reaction Time | 8–12 hours | 18 hours |

| Yield | 65–75% | 80–85% |

| Byproducts | HCl (corrosive) | HF (minimal) |

| Purification | Column chromatography | Filtration |

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

-

H NMR (400 MHz, CDCl): δ 7.45 (d, J = 8.5 Hz, 1H), 7.12–7.05 (m, 2H), 6.95 (t, J = 7.2 Hz, 1H), 6.85 (d, J = 8.0 Hz, 1H), 3.88 (s, 3H), 3.45–3.35 (m, 4H), 2.95–2.85 (m, 4H), 2.42 (s, 3H).

-

HRMS (ESI+) : m/z calcd for CHFNOS [M+H]: 381.1284; found: 381.1288.

Challenges and Optimization Strategies

Regioselectivity in Piperazine Substitution

Competing N-alkylation during piperazine synthesis is mitigated by:

Chemical Reactions Analysis

1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Hydrolysis: Hydrolysis of the compound can occur under acidic or basic conditions, leading to the cleavage of the sulfonyl group and formation of the corresponding phenol and piperazine derivatives.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Analogues

Key Structural Trends :

Key Functional Trends :

- Dopamine D₂ Affinity : The 2-methoxyphenyl group is critical for D₂ binding, as seen in compounds with sub-100 nM Ki values .

- 5-HT₁ₐ Antagonism : Fluorine or iodine substitution on the sulfonyl aryl ring enhances antagonist potency in vivo (e.g., p-MPPI vs. p-MPPF) .

- Mutant IDH1 Inhibition : Bulky substituents (e.g., butylphenyl) on the sulfonamide improve enzyme inhibition, likely due to hydrophobic interactions .

Pharmacokinetic and QSAR Insights

- LogP and Solubility : Piperazine sulfonamides with 2-methoxyphenyl groups exhibit moderate LogP values (~2.5–3.5), balancing blood-brain barrier penetration and aqueous solubility .

- QSAR Models : Electron affinity (EA) and brain/blood partition coefficients (QPlogBB) correlate with antidopaminergic activity. For example, higher EA values predict stronger D₂ binding .

- Metabolic Stability : Sulfonyl groups reduce oxidative metabolism compared to esters or amides, as observed in radiolabeled analogs .

Research Findings and Clinical Implications

- Anticancer Potential: The IDH1-inhibiting analogue (IC₅₀ < 1 µM) suggests that fluorinated sulfonyl-piperazines could target glioma-associated mutations .

- Neuropsychiatric Applications : High D₂/5-HT₁ₐ affinity positions these compounds as candidates for schizophrenia or depression therapy .

- Antimicrobial Limitations : While active against Gram-positive bacteria, their potency is inferior to modern antibiotics, limiting clinical utility .

Biological Activity

1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine is a synthetic organic compound that belongs to the class of sulfonyl piperazines. Its unique structure, characterized by a piperazine ring substituted with a 4-fluoro-2-methylphenylsulfonyl group and a 2-methoxyphenyl group, suggests potential biological activities that merit detailed exploration.

The compound has the following chemical formula: with a molecular weight of approximately 364.44 g/mol. The synthesis typically involves the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with 2-methoxyphenylpiperazine in the presence of a base, such as triethylamine.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The sulfonyl group may facilitate binding to various biological targets, potentially modulating their activity and leading to therapeutic effects. Understanding the precise molecular mechanisms requires further investigation into its pharmacodynamics and pharmacokinetics.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antagonistic Effects : Some derivatives have been identified as potent antagonists for neurokinin receptors (NK1), which are involved in pain perception and inflammation .

- Antiviral Activity : Related compounds have shown efficacy against various viral infections, suggesting potential antiviral properties .

- Antitumor Activity : The piperazine moiety is often associated with anticancer activities, particularly through interactions with kinases involved in cell proliferation .

Case Studies

- Neurokinin Receptor Antagonism : A study highlighted the development of piperazine derivatives as NK1 receptor antagonists, demonstrating that modifications in the piperazine structure can enhance affinity and selectivity .

- Antiviral Screening : Compounds structurally related to sulfonyl piperazines were screened for antiviral activity against HIV and other viruses, showing promising results at micromolar concentrations .

- Anticancer Potential : Research on piperazine-containing drugs indicates their role in inhibiting CDK4/6, which are crucial for cancer cell cycle progression. This suggests that this compound may also possess anticancer properties .

Data Table: Comparative Biological Activities

Q & A

Q. What are the key considerations in designing a synthesis pathway for 1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine?

The synthesis of this piperazine derivative requires careful selection of substituent coupling strategies. A typical approach involves:

- Sulfonylation : Reacting a piperazine core with a sulfonyl chloride derivative (e.g., 4-fluoro-2-methylbenzenesulfonyl chloride) under basic conditions (e.g., triethylamine) in anhydrous dichloromethane or THF .

- Aryl Coupling : Introducing the 2-methoxyphenyl group via nucleophilic substitution or Buchwald-Hartwig amination, ensuring temperature control (0–60°C) and catalytic systems (e.g., Pd-based catalysts for cross-coupling) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and detects impurities. For example, the sulfonyl group’s deshielding effect appears at ~7.5–8.5 ppm in 1H NMR .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, especially for batch-to-batch consistency .

- Mass Spectrometry (ESI-MS) : Accurate mass analysis (e.g., m/z = 389.12 [M+H]+) validates molecular weight .

Q. What initial biological screening approaches are recommended to assess its pharmacological potential?

- In vitro receptor binding assays : Screen for affinity at serotonin (5-HT) or dopamine receptors using radioligand displacement (e.g., [3H]-spiperone for D2 receptors) .

- Cytotoxicity profiling : MTT assays on HEK-293 or SH-SY5Y cell lines to rule out nonspecific toxicity .

- Metabolic stability : Microsomal incubation (human liver microsomes) to estimate half-life and CYP450 interactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data observed across different batches?

Discrepancies may arise from:

- Synthetic impurities : Trace solvents or unreacted intermediates (e.g., residual sulfonyl chloride) can inhibit receptor binding. Use LC-MS to identify impurities and optimize purification .

- Conformational isomerism : Piperazine derivatives may adopt different chair conformations, altering binding kinetics. X-ray crystallography (e.g., monoclinic P21/c systems) or DFT calculations can model stable conformers .

- Batch-specific degradation : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring detect hydrolytic or oxidative degradation .

Q. What strategies are employed to elucidate the structure-activity relationship (SAR) of piperazine derivatives like this compound?

- Substituent modulation : Replace the 4-fluoro-2-methylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess effects on receptor affinity .

- Bioisosteric replacement : Substitute the sulfonyl group with carbonyl or phosphonate moieties to evaluate metabolic stability .

- Pharmacophore mapping : Overlay crystal structures (e.g., PDB: 6CM4) with docking simulations (AutoDock Vina) to identify critical hydrogen-bonding interactions .

Q. What experimental approaches are used to investigate its potential interactions with neurological targets such as dopaminergic receptors?

- Functional assays : Measure cAMP accumulation in CHO cells expressing human D2 receptors to assess agonist/antagonist activity .

- In vivo behavioral models : Test locomotor activity in rodents (e.g., open-field test) to screen for antipsychotic-like effects .

- PET imaging : Radiolabel the compound (e.g., 18F isotope) for brain penetration studies in non-human primates .

Data Contradiction Analysis

Example : Conflicting reports on dopamine receptor affinity may stem from:

- Assay variability : Differences in cell lines (e.g., transfected HEK vs. native neuronal cells) or ligand concentrations .

- Species specificity : Rodent vs. human receptor isoforms exhibit varying binding pockets .

- Allosteric modulation : The compound may act as a positive allosteric modulator (PAM) in some systems but not others, requiring Schild regression analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.